H+, K+-ATPase Inhibitory Potency of the Azetidine-Bearing Benzimidazole Chemotype vs. Benchmark P-CABs
The target compound has not been directly tested in published H+,K+-ATPase assays. However, structurally related azetidine-containing benzimidazole derivatives from the same chemical series (compounds A12 and A18) inhibit porcine gastric H+,K+-ATPase with IC50 values of 9.32 µM and 5.83 µM, respectively [1]. These values are approximately 300-fold weaker than the clinically approved P-CAB vonoprazan (TAK-438), which shows an IC50 of 0.019 µM under comparable conditions (pH 6.5, porcine gastric microsomes) [2]. This comparison illustrates the chemotype's range of activity but cannot be directly attributed to the target compound without experimental confirmation.
| Evidence Dimension | H+,K+-ATPase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; representative chemotype compounds A12 (IC50 = 9.32 µM) and A18 (IC50 = 5.83 µM) |
| Comparator Or Baseline | Vonoprazan (TAK-438): IC50 = 0.019 µM |
| Quantified Difference | ~300-fold weaker than vonoprazan (chemotype representative vs. benchmark) |
| Conditions | Porcine gastric microsomes, pH 6.5 (vonoprazan); enzyme assay pH not explicitly detailed for A12/A18 |
Why This Matters
Establishes the activity ceiling for this chemotype; users requiring P-CAB potency near vonoprazan should not select this compound without confirmatory data.
- [1] Wang, M., et al. (2023). Discovery of novel benzimidazole derivatives as potent potassium-competitive acid blockers for the treatment of acid-related diseases. Bioorganic Chemistry, 137, 106588. DOI: 10.1016/j.bioorg.2023.106588 View Source
- [2] Hori, Y., et al. (2010). Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438). Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-238. DOI: 10.1124/jpet.110.170274 View Source
